Dimethyl chloro ethoxy silane
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Overview
Description
Dimethyl chloro ethoxy silane is an organosilicon compound with the chemical formula C4H11ClOSi. It is a colorless to pale yellow liquid with a pungent odor. This compound is known for its reactivity and is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl chloro ethoxy silane can be synthesized through the reaction of dimethylchlorosilane with ethanol in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of dimethyl ethoxy silane. This process is carried out in large reactors where the reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Dimethyl chloro ethoxy silane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as water or alcohols, to replace the chlorine atom with other functional groups.
Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, and amines are common reagents that react with this compound.
Catalysts: Acidic or basic catalysts can be used to accelerate the hydrolysis and substitution reactions.
Major Products Formed:
Silanols: Formed through hydrolysis.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Dimethyl chloro ethoxy silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: It is employed in the modification of surfaces for biological assays and the immobilization of biomolecules.
Medicine: It is used in the development of drug delivery systems and biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to enhance adhesion and durability
Mechanism of Action
The mechanism of action of dimethyl chloro ethoxy silane involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be easily replaced by other functional groups through nucleophilic substitution. This reactivity allows it to form strong bonds with various substrates, making it useful in surface modification and polymer synthesis .
Comparison with Similar Compounds
Chlorodimethylsilane: Similar in structure but lacks the ethoxy group.
Chloro(dimethyl)octylsilane: Contains an octyl group instead of an ethoxy group.
Dichloromethylsilane: Contains two chlorine atoms instead of one
Uniqueness: Dimethyl chloro ethoxy silane is unique due to the presence of both chloro and ethoxy groups, which provide it with distinct reactivity and versatility in various chemical reactions. This dual functionality makes it particularly valuable in applications requiring surface modification and the synthesis of complex organosilicon compounds .
Properties
CAS No. |
1825-69-0 |
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Molecular Formula |
C4H11ClOSi |
Molecular Weight |
138.67 g/mol |
IUPAC Name |
2-chloroethoxy(dimethyl)silane |
InChI |
InChI=1S/C4H11ClOSi/c1-7(2)6-4-3-5/h7H,3-4H2,1-2H3 |
InChI Key |
PMMUFUPUDGYQEL-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)Cl |
Canonical SMILES |
C[SiH](C)OCCCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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